ジヒドロ葉酸

概要

説明

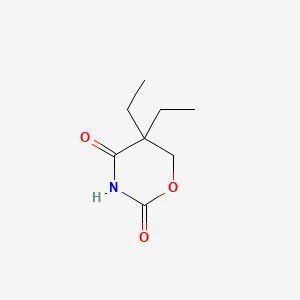

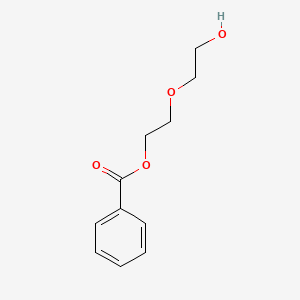

- ジヒドロ葉酸 (DHF) は、葉酸(ビタミン B9)の誘導体です。

- それはプリンとピリミジンの両方の生合成における中間体として機能します。

- DHF は、ジヒドロ葉酸レダクターゼ(DHFR)酵素によってテトラヒドロ葉酸(THF)に変換されます .

科学的研究の応用

Chemistry: DHF plays a crucial role in nucleotide biosynthesis.

Biology: It contributes to DNA and RNA synthesis.

Medicine: MTX, a DHFR inhibitor, is used to treat cancer by inhibiting THF synthesis .

Industry: DHF-related compounds find applications in pharmaceuticals and diagnostics.

作用機序

- DHF は、ヌクレオチド合成のために一炭素ユニットを提供することにより、その効果を発揮します。

- 分子標的は、DNA と RNA の産生に関与する酵素です。

- 経路には、葉酸サイクルとプリン/ピリミジン生合成が含まれます。

類似化合物の比較

- DHF は、葉酸と THF の間の中間体としての役割により、ユニークです。

- 類似の化合物には、葉酸自体と他の葉酸誘導体があります。

生化学分析

Biochemical Properties

Dihydrofolic acid plays a significant role in biochemical reactions. It interacts with the enzyme dihydrofolate reductase, which facilitates its conversion to tetrahydrofolate . This interaction is crucial for the synthesis of purines and pyrimidines . The enzyme dihydrofolate synthase also interacts with dihydrofolic acid, catalyzing the reaction of ATP, 7,8-dihydropteroate, and L-glutamate to form ADP, phosphate, and 7,8-dihydropteroylglutamate .

Cellular Effects

Dihydrofolic acid has profound effects on various types of cells and cellular processes. It influences cell function by playing a vital role in nucleic acid synthesis. By being converted to tetrahydrofolate, it contributes to the synthesis of purines and pyrimidines, essential components of DNA and RNA . This process impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of dihydrofolic acid involves its conversion to tetrahydrofolate by the enzyme dihydrofolate reductase . This process involves a two-step reduction that requires two molecules of NADPH . Dihydrofolic acid, being the natural substrate, is reduced more readily than folic acid by this enzyme .

Temporal Effects in Laboratory Settings

The effects of dihydrofolic acid over time in laboratory settings are primarily related to its role in nucleic acid synthesis. As an essential precursor for the synthesis of purines and pyrimidines, its presence and availability can significantly impact cellular function over time .

Metabolic Pathways

Dihydrofolic acid is involved in the metabolic pathway leading to the synthesis of tetrahydrofolate . This pathway involves the enzymes dihydrofolate reductase and dihydrofolate synthase . The conversion of dihydrofolic acid to tetrahydrofolate is a crucial step in the synthesis of purines and pyrimidines .

準備方法

化学反応の分析

- DHF は、酸化、還元、置換などのさまざまな反応に関与しています。

- 一般的な試薬には、メトトレキセート (MTX) のような DHFR 阻害剤が含まれます .

- 形成される主な生成物は、特定の反応条件によって異なります。

科学研究の応用

化学: DHF は、ヌクレオチド生合成において重要な役割を果たします。

生物学: それは DNA と RNA の合成に寄与します。

医学: MTX は、DHFR 阻害剤であり、THF 合成を阻害することにより、癌の治療に使用されます .

業界: DHF 関連化合物は、医薬品および診断において応用されています。

類似化合物との比較

- DHF is unique due to its role as an intermediate between folic acid and THF.

- Similar compounds include folic acid itself and other folate derivatives.

特性

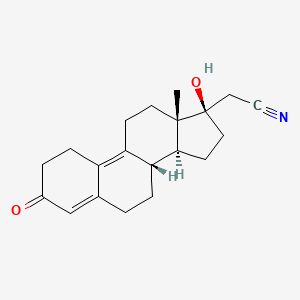

IUPAC Name |

2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRNSSUDZOLUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962569 | |

| Record name | N-(4-{[(4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4033-27-6, 42572-30-5 | |

| Record name | 7,8-Dihydrofolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-{[(4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of dihydrofolate?

A1: Dihydrofolate serves as the primary substrate for the enzyme dihydrofolate reductase (DHFR). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does dihydrofolate interact with DHFR?

A2: Dihydrofolate binds to the active site of DHFR, where it undergoes reduction to tetrahydrofolate (THF) in a reaction that utilizes NADPH as a cofactor. [, , , , , , , ] This interaction involves multiple amino acid residues within the DHFR active site, forming crucial hydrogen bonds and hydrophobic interactions. [, , , , ]

Q3: What are the downstream effects of dihydrofolate reduction by DHFR?

A3: The product of this reaction, tetrahydrofolate, is a crucial cofactor in one-carbon metabolism, participating in the synthesis of purines, thymidylate, and several amino acids. [, , , , , ] Disruption of THF synthesis, often through DHFR inhibition, hinders DNA synthesis and cell division. [, , , , ]

Q4: Can the inhibition of DHFR lead to cellular consequences?

A4: Yes, inhibiting DHFR can deplete the cellular pools of reduced folate coenzymes, primarily 10-formyltetrahydrofolate and 5,10-methylenetetrahydrofolate, which are essential for de novo purine and thymidylate synthesis, respectively. [] This depletion ultimately disrupts DNA synthesis and consequently inhibits cell division. [, , , , ]

Q5: What is the molecular formula and weight of dihydrofolate?

A5: Dihydrofolate has a molecular formula of C19H21N7O6 and a molecular weight of 443.41 g/mol.

Q6: Is there any spectroscopic data available for dihydrofolate?

A6: Yes, proton NMR studies have been conducted on dihydrofolate, particularly focusing on its interaction with dihydrofolate reductase. [] These studies provide valuable information about the conformation of dihydrofolate within the enzyme's active site. Additionally, Raman difference measurements have been used to investigate the vibrational structure of dihydrofolate when bound to the R67 dihydrofolate reductase. []

Q7: How do structural modifications of dihydrofolate analogs impact their activity and potency as DHFR inhibitors?

A7: Structural modifications on dihydrofolate analogs significantly influence their inhibitory potency against DHFR. For instance, the presence of a hydrophobic side chain in pyrimidine inhibitors enhances their binding affinity to the enzyme when in a ternary complex with NADPH. [] Conversely, inhibitors possessing a p-aminobenzoylglutamic acid side chain do not exhibit this enhanced binding. [] These findings suggest that hydrophobic interactions play a crucial role in stabilizing the ternary complex. Furthermore, the introduction of specific mutations in the DHFR active site can drastically alter the binding affinity of inhibitors. [, , , ] For example, the R70K mutation in human DHFR leads to a significant increase in the dissociation constant for methotrexate, indicating a substantial reduction in binding affinity. []

Q8: What are the mechanisms of resistance to dihydrofolate reductase inhibitors?

A8: Resistance to DHFR inhibitors can arise through various mechanisms, including target modification, efflux pump activity, and metabolic changes. [, , , , , ]

Q9: Can you elaborate on the role of target modification and efflux pumps in DHFR inhibitor resistance?

A9: Target modification commonly involves mutations in the DHFR gene, leading to amino acid substitutions that reduce the binding affinity of inhibitors to the enzyme. [, , , ] One well-documented example is the emergence of mutations in the dihydrofolate reductase-thymidylate synthase (DHFR-TS) gene in Plasmodium falciparum, conferring resistance to the antifolate drug pyrimethamine. [] These mutations often occur at key residues involved in inhibitor binding. In contrast, efflux pumps, such as the BpeEF-OprC pump in Burkholderia pseudomallei, can actively extrude DHFR inhibitors from the bacterial cell, preventing them from reaching their target. []

Q10: How does resistance to one DHFR inhibitor relate to the efficacy of other inhibitors in the same class?

A10: Resistance to one DHFR inhibitor can sometimes confer cross-resistance to other inhibitors within the same class, particularly if they share similar binding mechanisms or if the resistance mechanism involves an efflux pump capable of recognizing multiple substrates. [, , ] For instance, mutations in the DHFR-TS gene of Plasmodium falciparum, responsible for pyrimethamine resistance, can also reduce the parasite's susceptibility to other antifolate drugs, such as cycloguanil. [] Similarly, overexpression of efflux pumps, like the BpeEF-OprC pump in Burkholderia pseudomallei, can mediate resistance not only to trimethoprim but also to sulfamethoxazole, a component of the co-trimoxazole combination therapy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione](/img/structure/B1670517.png)